Sitoindoside I is classified under glycosylated sterols and is one of several sitosteryl glycosides found in Withania somnifera. These compounds have garnered interest due to their potential therapeutic properties, particularly in traditional medicine. The molecular formula for Sitoindoside I is C₅₁H₉₀O₇, with a molecular weight of approximately 815.256 g/mol. The compound is noted for its stability and purity, often exceeding 99% in laboratory preparations .
The synthesis of Sitoindoside I can be achieved through various methods, primarily involving the esterification of sitosterol with palmitic acid followed by glycosylation with glucose. The general steps include:
Industrial production often utilizes extraction from natural sources like Withania somnifera, followed by chromatographic purification techniques to isolate Sitoindoside I in its pure form .
The molecular structure of Sitoindoside I features a sitosterol backbone with a palmitoyl group attached at the 6-O position of the glucose molecule. The structural formula can be represented as follows:
Key structural data includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of Sitoindoside I.
Sitoindoside I can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and hydrochloric acid for hydrolysis.
The mechanism of action for Sitoindoside I involves its interaction with various biological pathways, particularly those related to stress response and inflammation modulation. It has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting antioxidant defenses within cells.
Research indicates that Sitoindoside I may also influence neurotransmitter systems, contributing to its potential neuroprotective effects . This activity is particularly relevant in the context of traditional uses of Withania somnifera in managing stress and anxiety disorders.
Sitoindoside I exhibits specific physical properties:
Chemical properties include:
Sitoindoside I has several scientific applications:
Sitoindoside I belongs to the acylated steryl glucoside class, featuring:
Structural characterization relies on advanced analytical techniques:1. Nuclear Magnetic Resonance (NMR):- ¹H NMR identifies proton environments of steroidal rings, glucose, and palmitate- ¹³C NMR confirms glycosidic linkage and acylation site [1]2. Mass Spectrometry:- High-resolution MS shows m/z 815.26 [M]⁺- Fragmentation patterns verify palmitate ester cleavage [9]3. X-ray Crystallography:- Resolves spatial configuration of steroidal core and glycosidic bond [9].
Table 1: Key Spectral Signatures of Sitoindoside I
Technique | Characteristic Features |
---|---|
FT-IR | 3420 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1735 cm⁻¹ (C=O ester), 1070 cm⁻¹ (C-O glycosidic bond) |
¹H NMR (CDCl₃) | δ 5.35 (steroid H-6), δ 4.30 (glucose H-6'), δ 2.35 (palmitate α-CH₂), δ 0.68 (steroid C18-CH₃) |
¹³C NMR | δ 14.1 (palmitate CH₃), δ 173.5 (ester C=O), δ 101.2 (anomeric C-1'), δ 122.4/140.8 (steroid Δ⁵) |
HRMS | 815.26 [M]⁺ (calc. for C₅₁H₉₀O₇) |
The isolation history of sitoindoside I reflects advancements in phytochemistry:
Sitoindoside I occurs in taxonomically unrelated species, suggesting convergent biosynthetic evolution:
Withania somnifera (Solanaceae):
Breynia fruticosa (Phyllanthaceae):
Table 2: Distribution in Plant Organs
Plant Source | Part Used | Concentration (Dry Weight %) | Extraction Solvent |
---|---|---|---|
Withania somnifera | Roots | 0.12–0.28% | Methanol/water (70:30) |
Withania somnifera | Leaves | 0.02–0.07% | Ethanol |
Breynia fruticosa | Stem bark | 0.31% (reported) | Ethyl acetate |
Biosynthetic Pathway:
Sitoindoside I exemplifies structural optimization for bioactivity:
Chemical Significance:
Pharmacological Relevance:1. Neuroprotection:- Stimulates neurite outgrowth in SH-SY5Y cells at 10 μM- Synergizes with withanosides in Withania extracts to combat neurodegeneration [9].2. Anticancer Activity:- Modulates heat shock proteins (HSP90) and cancer stem cell pathways- Demonstrates selective cytotoxicity against HT-29 colon cancer cells (IC₅₀ >10 μM) [5] [9].3. Immunomodulation:- Downregulates NF-κB and STAT3 signaling in LPS-activated macrophages- Reduces TNF-α and IL-6 production by >40% at 25 μM [1] [4].4. Metabolic Regulation:- Enhances glucose uptake in myotubes via AMPK activation- Potential application in metabolic syndrome management [9].
Table 3: Documented Pharmacological Activities
Activity | Model System | Key Mechanism | Effective Concentration |
---|---|---|---|
Anti-inflammatory | LPS-stimulated macrophages | Suppression of TNF-α/IL-6 via NF-κB inhibition | 10–25 μM |
Neuroprotective | SH-SY5Y neuronal cells | Neurite extension; BDNF upregulation | 5–10 μM |
Antiproliferative | HT-29 colon cancer | HSP90 inhibition; caspase-3 activation | >10 μM (cytostatic) |
Immunoadjuvant | Mouse lymphocyte assays | Enhanced phagocytosis; Th1 cytokine modulation | 5–20 μM |
Analytical Challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: